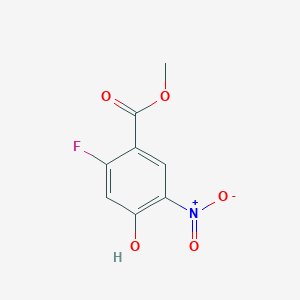

Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJMFQJUVOJDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies of Substituted Benzoate Esters

Nucleophilic Reactions Involving Ester Functionalities

The ester group of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is a key site for nucleophilic attack. The reaction mechanisms and kinetics are influenced by several factors, including the nature of the nucleophile and the polarity of the reaction medium.

Aminolysis Reaction Mechanisms: Concerted vs. Stepwise Pathways

The aminolysis of esters, a reaction with an amine, can proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the bond formation with the incoming amine and the bond cleavage with the methoxy (B1213986) leaving group occur in a single transition state. Conversely, a stepwise pathway involves the formation of a tetrahedral intermediate. nih.gov

Computational studies on the aminolysis of methyl benzoate (B1203000) have shown that both the concerted and neutral stepwise mechanisms have similar activation energies. nih.gov However, the presence of a second amine molecule can act as a general base catalyst, significantly lowering the activation energy and favoring a stepwise mechanism. nih.gov This catalytic effect is achieved by facilitating the necessary proton transfers during the reaction. nih.gov

For substituted benzoates, the specific pathway can be influenced by the electronic nature of the substituents. For instance, studies on the aminolysis of 4-nitrophenyl X-substituted benzoates have shown that the reaction mechanism can shift depending on the substituents. nih.gov While linear Brønsted-type plots suggest a consistent rate-determining step, non-linear Hammett plots can indicate a change in this step with different acyl substituents. nih.gov

Kinetics of Nucleophilic Displacement Reactions (e.g., with Cyanide Ion, Azide (B81097) Ion)

Nucleophilic displacement reactions at the carbonyl carbon of benzoate esters have been studied with various nucleophiles, including cyanide (CN⁻) and azide (N₃⁻) ions. The reactivity in these reactions is highly dependent on the nature of both the substrate and the nucleophile.

Kinetic studies on the reaction of Y-substituted phenyl benzoates with cyanide ion in an 80 mol % H₂O/20 mol % DMSO mixture showed a linear Brønsted-type plot, which is characteristic of a concerted mechanism. researchgate.net The reaction rates were found to increase as the electron-withdrawing ability of the leaving group increased. researchgate.net

In the case of nucleophilic substitution with azide ions on O-Y-substituted phenyl thionobenzoates, the mechanism was found to be stepwise, with a change in the rate-determining step depending on the basicity of the leaving group. nih.gov Notably, the azide ion was found to be more reactive than the hydroxide (B78521) ion towards these thione esters, despite being significantly less basic, a phenomenon attributed to the high polarizability of the azide ion. nih.gov

Effects of Medium Polarity on Reaction Mechanism

The polarity of the solvent plays a crucial role in the mechanism of aminolysis reactions. A change in the reaction medium can alter the stability of intermediates and transition states, thereby favoring one pathway over another.

For example, the aminolysis of 2,4-dinitrophenyl benzoates in acetonitrile (B52724) is proposed to proceed through a concerted mechanism. researchgate.net This is in contrast to reactions in aqueous solutions where a stepwise mechanism involving a zwitterionic tetrahedral intermediate is often observed. The decreased stability of this charged intermediate in the aprotic solvent acetonitrile is believed to force the reaction through a concerted pathway. researchgate.net Kinetic studies on the aminolysis of O-ethyl S-aryl dithiocarbonates in various solvent mixtures have also highlighted the influence of solvent acidity, basicity, and polarity on the reaction rates, with increased solvent dipolarity/polarizability generally leading to higher rate constants in concerted mechanisms. researchgate.net

Mechanistic Insights into Aromatic Nitration Reactions

The introduction of the nitro group at the 5-position of this compound is achieved through an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution Mechanisms for Nitro Group Introduction

The nitration of aromatic compounds typically involves the reaction of the aromatic ring with a nitronium ion (NO₂⁺). This highly reactive electrophile is generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, usually concentrated sulfuric acid. aiinmr.com

The mechanism proceeds in two main steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. aiinmr.com

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. aiinmr.com

The regioselectivity of the nitration is directed by the substituents already present on the benzene (B151609) ring.

Substituent Effects on Reactivity and Selectivity

The reactivity of the benzene ring in this compound towards electrophilic substitution, and the stability of intermediates in nucleophilic reactions, are significantly influenced by the combined electronic effects of the fluoro, hydroxyl, nitro, and methyl ester groups.

Substituents on an aromatic ring can exert their influence through two primary effects:

Inductive effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. The fluorine, oxygen, and nitrogen atoms in the substituents all exert an inductive electron-withdrawing effect. researchgate.net

Resonance effects: These involve the delocalization of π electrons between the substituent and the aromatic ring. The hydroxyl group is a strong resonance electron-donating group, while the nitro and methyl ester groups are resonance electron-withdrawing groups. The fluorine atom has a weaker resonance-donating effect. researchgate.net

In the context of electrophilic aromatic substitution, such as nitration, activating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles, and typically direct incoming substituents to the ortho and para positions. Deactivating groups decrease the ring's electron density, making it less reactive, and generally direct to the meta position. researchgate.net

The following table provides a summary of the expected directing effects of the individual substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para |

| -OH | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -COOCH₃ | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Brønsted-Type Plots and Correlation Analysis (βnuc, βlg)

The Brønsted catalysis equation offers a linear free-energy relationship that connects the rate constant of a reaction to the acidity or basicity of the reactants. For nucleophilic substitution reactions involving benzoate esters, Brønsted-type plots are instrumental in elucidating the transition state structure. These plots correlate the logarithm of the rate constant (log k) with the pKa of the nucleophile or the conjugate acid of the leaving group.

The analysis yields two important parameters: βnuc and βlg.

βnuc (Brønsted coefficient for the nucleophile): This value indicates the degree of bond formation between the nucleophile and the electrophilic center (in this case, the carbonyl carbon of the ester) in the transition state. It is derived from the slope of a plot of log k versus the pKa of the conjugate acid of a series of related nucleophiles. A large βnuc value (approaching 1.0) suggests a transition state where the new bond is substantially formed.

βlg (Brønsted coefficient for the leaving group): This parameter reflects the extent of bond cleavage between the carbonyl carbon and the leaving group in the transition state. It is determined from the slope of a plot of log k versus the pKa of a series of leaving groups. A large negative βlg value (e.g., approaching -1.0) indicates significant C-O bond fission in the transition state. researchgate.net

For the hydrolysis of substituted phenyl benzoates, the reaction often proceeds through a stepwise mechanism involving a tetrahedral intermediate. The values of βnuc and βlg help determine whether the formation or the breakdown of this intermediate is the rate-determining step (RDS). For instance, a small βlg value suggests that bond rupture to the leaving group has made little progress in the transition state, which is characteristic of a rate-determining formation of the tetrahedral intermediate. Conversely, significantly larger βlg values are reported for reactions where the expulsion of the leaving group is the RDS.

Kinetic studies on various ester systems provide context for the expected values. For example, in the aminolysis of aryl acetates and benzoates, where leaving group expulsion is the RDS, βlg values are typically around -1.0 ± 0.2.

Hammett and Yukawa-Tsuno Plots for Investigating Electronic Effects

The Hammett equation is a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity of aromatic compounds. walisongo.ac.idwikipedia.org It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted parent compound (k₀ or K₀) through the equation:

log(k/k₀) = ρσ

σ (Substituent Constant): This parameter quantifies the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups (EWGs) have positive σ values, while electron-donating groups (EDGs) have negative σ values. youtube.com

ρ (Reaction Constant): The slope of the Hammett plot, ρ, measures the sensitivity of a given reaction to the electronic effects of the substituents. wikipedia.orgpomona.edu A positive ρ value indicates that the reaction is accelerated by EWGs, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.orgpomona.edu Conversely, a negative ρ value signifies that the reaction is favored by EDGs, indicating the development of positive charge. pomona.edu

For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is typically positive, with values often in the range of +1.8 to +2.5, indicating that the reaction is facilitated by electron-withdrawing substituents that stabilize the negatively charged tetrahedral intermediate. walisongo.ac.idwikipedia.org

Table 1: Representative Hammett ρ Values for Benzoate Ester Hydrolysis

| Reaction | Solvent System | Temperature (°C) | ρ Value |

|---|---|---|---|

| Alkaline Hydrolysis of Ethyl Benzoates | Water/Ethanol | 30 | +2.498 |

| Alkaline Hydrolysis of Ethyl Benzoates | Ethanol | Reflux | ~2.0 |

While the Hammett equation is highly effective, it can fail when there is direct resonance interaction between a substituent and the reaction center. In such cases, the Yukawa-Tsuno equation provides a better correlation by separating the electronic effect into inductive and resonance components: nih.gov

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

Here, the 'r' value is a parameter that reflects the extent of resonance stabilization required for the transition state. Curved Hammett plots for the reactions of aryl benzoates with nucleophiles can often be linearized using the Yukawa-Tsuno equation. This is frequently attributed to ground-state stabilization through resonance between an electron-releasing substituent on the benzoyl moiety and the carbonyl group, an effect not fully captured by the standard σ constant. nih.gov

Resonance and Inductive Interactions of Fluorine, Hydroxyl, and Nitro Groups

Inductive Effect (-I): This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. libretexts.org

Resonance Effect (+R or -R): This effect involves the delocalization of pi electrons through p-π conjugation. libretexts.org

For this compound, the substituents exert the following influences:

Hydroxyl Group (at C4): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). stackexchange.com However, the lone pairs on the oxygen participate in p-π conjugation with the benzene ring, resulting in a very strong electron-donating resonance effect (+R). stackexchange.comquora.com This +R effect dominates the -I effect, making the hydroxyl group a powerful activating group and an ortho, para-director in electrophilic substitution reactions. stackexchange.comquora.com

Nitro Group (at C5): The nitro group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-R). quora.com It contains a quaternized nitrogen center that strongly pulls electron density from the ring, deactivating it toward electrophilic attack and directing incoming electrophiles to the meta position. quora.com

The interplay of these groups in this compound creates a complex electronic environment. The powerful electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom significantly decrease the electron density of the aromatic ring. This deactivation makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack.

Spectroscopic and Analytical Characterization Methodologies for Substituted Fluoro Hydroxy Nitrobenzoates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons.

The aromatic region (typically δ 6.5-8.5 ppm) will show signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the fluorine, hydroxyl, and nitro groups. The fluorine and hydroxyl groups are ortho, para-directing and generally shielding, while the nitro group is meta-directing and strongly deshielding. The single proton situated between the hydroxyl and nitro groups is expected to be significantly downfield due to the strong electron-withdrawing nature of the adjacent nitro group. The other aromatic proton, adjacent to the fluorine atom, will also be influenced by through-space and through-bond couplings to the fluorine nucleus, resulting in a characteristic splitting pattern (a doublet of doublets).

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic H (adjacent to NO₂) | ~8.0 - 8.5 | d | J(H-F) ≈ 2-4 Hz |

| Aromatic H (adjacent to F) | ~7.0 - 7.5 | d | J(H-F) ≈ 8-10 Hz |

| Methyl (-OCH₃) | ~3.9 - 4.1 | s | N/A |

| Hydroxyl (-OH) | Variable, broad | s | N/A |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons will appear in the approximate range of δ 110-160 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a key diagnostic feature. The carbons attached to the hydroxyl and nitro groups will also have their chemical shifts influenced by the strong electronic effects of these substituents. The methyl carbon of the ester group will appear at a much higher field, typically around δ 50-55 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Carbonyl (C=O) | ~160 - 165 | No |

| Aromatic C-F | ~150 - 160 | Yes (¹J(C-F)) |

| Aromatic C-OH | ~145 - 155 | Yes (²J(C-F) or ³J(C-F)) |

| Aromatic C-NO₂ | ~140 - 150 | Yes (²J(C-F) or ³J(C-F)) |

| Aromatic C-COOCH₃ | ~120 - 130 | Yes (²J(C-F) or ³J(C-F)) |

| Aromatic C-H (adjacent to NO₂) | ~115 - 125 | Yes (²J(C-F) or ³J(C-F)) |

| Aromatic C-H (adjacent to F) | ~110 - 120 | Yes (²J(C-F) or ³J(C-F)) |

| Methyl (-OCH₃) | ~52 - 56 | No |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is particularly useful for compounds containing fluorine. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. For a fluorine atom attached to an aromatic ring, the chemical shift is expected to be in a characteristic range, and it will show couplings to the nearby aromatic protons. This technique is exceptionally valuable for monitoring reactions involving fluorinated compounds, as the disappearance of a starting material's ¹⁹F signal and the appearance of a product's ¹⁹F signal can be easily tracked.

For complex molecules or to unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

These techniques would be instrumental in confirming the precise structure and assignments for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands around 2850-2960 cm⁻¹ for the methyl group.

C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.

N-O Stretch (Nitro group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

C-F Stretch: A strong band typically in the 1000-1400 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H (CH₃) | 2850 - 2960 | Weak-Medium |

| Ester Carbonyl (C=O) | 1720 - 1740 | Strong |

| Nitro (N-O asymmetric) | 1500 - 1560 | Strong |

| Nitro (N-O symmetric) | 1335 - 1385 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Ester C-O | 1000 - 1300 | Medium-Strong |

| C-F | 1000 - 1400 | Strong |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₆FNO₅), the molecular weight is approximately 215.14 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 215. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as:

Loss of a methoxy (B1213986) radical (-OCH₃) to give a fragment at m/z 184.

Loss of a nitro group (-NO₂) to give a fragment at m/z 169.

Decarboxylation (loss of CO₂) is also a possibility from certain fragments.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures, allowing for the separation of components before their detection by the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound by measuring the mass with very high precision.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule.

For a compound like this compound (C₈H₆FNO₅), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. In the absence of direct experimental data for this specific compound, the principles of fragmentation in related nitroaromatic esters can be considered. Common fragmentation patterns in electron ionization (EI) mass spectrometry for benzoate (B1203000) esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the nitro and fluoro substituents would further influence the fragmentation pathways, leading to characteristic daughter ions that can be used for structural confirmation.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆FNO₅ |

| Monoisotopic Mass | 215.0230 u |

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS-MS for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. When coupled with tandem mass spectrometry (GC-MS-MS), it offers enhanced selectivity and sensitivity, which is particularly useful for analyzing complex samples or detecting trace-level impurities. gcms.cz

In the analysis of substituted fluoro-hydroxy-nitrobenzoates, GC-MS can be used to assess the purity of a synthesized compound and to identify any side-products or starting materials that may be present. The gas chromatogram would show a peak for each component, with a retention time that is characteristic of that compound under the specific chromatographic conditions. The mass spectrometer then provides a mass spectrum for each peak, which serves as a molecular fingerprint.

For complex matrices, GC-MS-MS in Multiple Reaction Monitoring (MRM) mode can be employed to selectively detect the target analyte with high sensitivity by monitoring a specific fragmentation transition. shimadzu.com While specific GC-MS data for this compound is not available, the analysis of related nitroaromatic compounds often involves a capillary GC column and electron impact ionization. amazonaws.com For hydroxy-substituted benzoates, derivatization may sometimes be necessary to increase volatility for GC analysis. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

While a crystal structure for this compound has not been reported, the crystal structure of a related isomer, Methyl 4-hydroxy-3-nitrobenzoate , has been determined. mdpi.comresearchgate.net The analysis of this related compound reveals that it crystallizes in the triclinic space group P-1, with two unique molecules in the asymmetric unit. mdpi.comresearchgate.net Both the nitro and the methyl ester substituents lie close to the plane of the benzene ring. researchgate.net Such an analysis for this compound would similarly reveal the planarity of the molecule and the specific orientation of its substituent groups, influenced by the electronic effects of the fluorine, hydroxyl, and nitro groups.

Table 2: Crystallographic Data for the Analogue Methyl 4-hydroxy-3-nitrobenzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇NO₅ |

| Formula Weight | 197.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2831 (15) |

| b (Å) | 10.522 (2) |

| c (Å) | 11.410 (2) |

| α (°) | 83.38 (3) |

| β (°) | 80.83 (3) |

| γ (°) | 82.02 (3) |

| Volume (ų) | 851.0 (3) |

| Z | 4 |

Data sourced from Fu, X.-L., et al. (2012). mdpi.comresearchgate.net

Crystal Packing and Intermolecular Interactions in the Solid State

The study of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the structure. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

In the case of Methyl 4-hydroxy-3-nitrobenzoate , the crystal structure is stabilized by an extensive network of hydrogen bonds and π-stacking interactions. mdpi.comresearchgate.net The molecules form centrosymmetric dimers through O-H···O hydrogen bonds, and these dimers are further linked into sheets by weak C-H···O contacts. mdpi.com Additionally, π-stacking interactions are observed between the aromatic rings of adjacent molecules. mdpi.comresearchgate.net For this compound, the presence of the fluorine atom would introduce the possibility of additional intermolecular interactions, such as C-H···F or F···F contacts, which are known to play a role in the crystal engineering of fluorinated organic compounds. bohrium.com

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

For this compound (C₈H₆FNO₅), the theoretical elemental composition can be readily calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 44.66 |

| Hydrogen | H | 2.81 |

| Fluorine | F | 8.83 |

| Nitrogen | N | 6.51 |

This table presents the theoretical values. Experimental data would be required to confirm the purity of a synthesized sample.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. By calculating the electron density, DFT methods can determine optimized geometries, vibrational frequencies, and various electronic parameters with a high degree of accuracy.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. Using DFT methods, such as B3LYP with a 6-311++G basis set, the bond lengths, bond angles, and dihedral angles are adjusted until the lowest energy conformation (the global minimum) is found. For aromatic systems, substituents can influence the geometry of the benzene (B151609) ring. For instance, electron-withdrawing groups like the nitro group can slightly alter the ipso C-C-C bond angle within the ring.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For similar aromatic nitro compounds, the presence of both electron-donating (-OH) and electron-withdrawing (-NO2, -COOCH3) groups creates a "push-pull" system that can lower the HOMO-LUMO gap, potentially enhancing reactivity. Mulliken charge analysis distributes the total charge among the atoms, revealing the electrostatic landscape of the molecule. In Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate, the oxygen atoms of the nitro, carbonyl, and hydroxyl groups are expected to carry significant negative charges, while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be positively charged.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~4.0 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall molecular polarity |

The presence of rotatable single bonds, such as the C-O bonds of the hydroxyl and ester groups, gives rise to different spatial arrangements known as conformers or rotational isomers. A detailed study on the analogous compound 2-Fluoro-4-Hydroxy Benzoic Acid reveals that rotation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups leads to multiple stable conformers separated by distinct energy barriers.

For this compound, the most significant rotations would be around the C-OH bond and the C-COOCH3 bond. DFT calculations can map the potential energy surface for these rotations. The energy barriers for these rotations are typically in the range of 10-40 kJ/mol. For example, the rotation of a hydroxyl group adjacent to other substituents can have a barrier of approximately 20 kJ/mol. The relative energies of the different conformers determine their stability. Based on these energies, the Boltzmann population of each conformer at a given temperature can be calculated, predicting which structures are most likely to be present. Intramolecular hydrogen bonding, for instance between the hydroxyl hydrogen and the fluorine atom or an oxygen of the ester group, can significantly stabilize certain conformers.

| Rotational Process | Typical Energy Barrier (kJ/mol) | Notes |

|---|---|---|

| Rotation of 4-OH group | ~20 | Barrier for rotation along the C-O axis. |

| Rotation of ester/acid group (cis-trans) | 30 - 40 | Involves breaking an intramolecular H-bond. |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation predicts the wavenumbers and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra.

For this compound, key vibrational modes can be assigned to its specific functional groups. The nitro group (NO2) has characteristic strong symmetric and asymmetric stretching vibrations. The carbonyl group (C=O) of the ester shows a very strong absorption, while the O-H stretch of the hydroxyl group appears as a broad band. The C-F stretching vibration and various C-H and C-C ring vibrations can also be precisely assigned. The potential energy distribution (PED) analysis further clarifies the nature of each vibrational mode by quantifying the contribution of different internal coordinates.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| O-H stretch | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| C=O stretch (ester) | 1690 - 1730 | Very Strong |

| NO₂ asymmetric stretch | 1540 - 1570 | Strong |

| NO₂ symmetric stretch | 1340 - 1360 | Very Strong |

| C-O stretch (ester/hydroxyl) | 1250 - 1300 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

DFT calculations are instrumental in exploring chemical reaction mechanisms. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy for a reaction can be determined. Algorithms like the Berny algorithm are used to optimize the geometry of the transition state. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired chemical species. This methodology could be applied to study the synthesis, degradation, or isomerization pathways of this compound, providing a detailed, step-by-step view of the chemical transformation.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with its activity, such as chemical reactivity or biological effect. The descriptors used in QSAR models are often derived from computational chemistry. For predicting chemical reactivity, DFT-calculated parameters are particularly valuable. These quantum chemical descriptors include:

HOMO and LUMO energies: Related to the ability to donate or accept electrons.

Electronegativity, Hardness, and Softness: Global reactivity indices derived from HOMO/LUMO energies.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Mulliken Atomic Charges: Indicate charge distribution and potential sites for electrostatic interactions.

By building a QSAR model using a dataset of related compounds with known reactivities, the reactivity of this compound could be predicted without the need for direct experimental measurement.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound:

Negative Regions (Red to Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro, carbonyl, and hydroxyl groups.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. The most positive region is typically found around the acidic hydrogen atom of the hydroxyl group.

Neutral Regions (Green): These areas represent regions of near-zero potential, such as the carbon backbone of the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO would indicate likely sites for electrophilic attack (where the molecule donates electrons), while the LUMO distribution would highlight sites for nucleophilic attack (where the molecule accepts electrons). This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms.

Table 1: Key Concepts in FMO Analysis

| Concept | Description | Predicted Role for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Would likely be concentrated on the electron-rich aromatic ring and hydroxyl group, indicating sites of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Would likely be influenced by the electron-withdrawing nitro and ester groups, indicating sites of nucleophilic attack. |

Topological Analysis (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis of the electron density provides profound insights into the nature of chemical bonding and non-covalent interactions within a molecule.

Reduced Density Gradient (RDG): This method visualizes weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, an RDG analysis would map the intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro or fluoro group, as well as other steric interactions that stabilize the molecule's conformation.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that map the localization of electrons in a molecule. nih.gov They provide a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. nih.gov An ELF/LOL analysis of the target molecule would clearly delineate the electron pairs in the covalent bonds of the benzene ring, the C-F bond, the nitro group, and the ester functional group, as well as the lone pairs on the oxygen and nitrogen atoms. This allows for a detailed understanding of the molecule's electronic structure. nih.gov

Quantum Chemical Studies on Conformational Stability and Thermodynamic Properties

Quantum chemical calculations are essential for determining the three-dimensional structures (conformers) of a molecule and their relative stabilities. A molecule like this compound can exist in several different conformations due to the rotation around single bonds, particularly involving the hydroxyl and methyl ester groups.

A computational study would involve geometry optimization to find all possible energy minima on the potential energy surface, each corresponding to a stable conformer. By calculating the energy of each conformer, the most stable (lowest energy) structure can be identified. mdpi.com Such studies on related molecules like 2-fluoro-4-hydroxy benzoic acid have shown that intramolecular hydrogen bonding plays a critical role in determining the preferred conformation. mdpi.com

Furthermore, these calculations can determine key thermodynamic properties such as:

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements.

Entropy: A measure of the disorder or randomness of the molecule.

Gibbs Free Energy: A value that combines enthalpy and entropy to predict the spontaneity of reactions.

These thermodynamic parameters are vital for understanding the molecule's behavior under different temperature and pressure conditions.

Molecular Modeling and Force Field Development for Nitroaromatic Systems

Molecular modeling, particularly molecular dynamics (MD) simulations, allows for the study of the dynamic behavior of molecules over time. These simulations require a "force field," which is a set of parameters that defines the potential energy of the system. While general-purpose force fields like GAFF (General Amber Force Field) exist, their accuracy can be limited for specific or highly functionalized molecules like nitroaromatic compounds.

Developing a specific force field for this compound would involve using quantum mechanical calculations to derive accurate parameters for bond lengths, bond angles, dihedral angles, and electrostatic charges. This tailored force field would enable more reliable MD simulations to study the molecule's conformational dynamics, interactions with solvents, or binding to biological targets. The development of such force fields is a complex process but is crucial for accurate large-scale simulations of nitroaromatic systems.

Chemical Reactivity and Derivatization of Methyl 2 Fluoro 4 Hydroxy 5 Nitrobenzoate

Reactions Involving the Ester Group (e.g., Hydrolysis, Transesterification, Aminolysis)

The methyl ester group in Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is susceptible to nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxyl function and are typically influenced by pH and the nature of the nucleophile.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-hydroxy-5-nitrobenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting carboxylate is deprotonated and resistant to further nucleophilic attack. This method is generally more efficient for ester hydrolysis.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing methanol (B129727) as it is formed.

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide. This reaction is typically slower than hydrolysis and may require heating. The nucleophilicity of the amine is a key factor in the reaction rate.

| Reaction Type | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Acid-catalyzed) | H₂O | H₃O⁺, heat | 2-fluoro-4-hydroxy-5-nitrobenzoic acid |

| Hydrolysis (Base-catalyzed) | OH⁻ | NaOH or KOH (aq), heat | Sodium or Potassium 2-fluoro-4-hydroxy-5-nitrobenzoate |

| Transesterification | R'OH (another alcohol) | Acid or Base catalyst, heat | Alkyl 2-fluoro-4-hydroxy-5-nitrobenzoate |

| Aminolysis | NH₃, R'NH₂, or R'₂NH | Heat | 2-fluoro-4-hydroxy-5-nitrobenzamide (or N-substituted derivatives) |

Reactions at the Nitro Group

The aromatic nitro group is a versatile functional group, primarily known for its ability to be reduced to various other nitrogen-containing functionalities.

Reduction Pathways of Aromatic Nitro Compounds

The reduction of the nitro group on the aromatic ring can yield several products depending on the reducing agent and the reaction conditions. The complete reduction to an amino group is a common and synthetically useful transformation. wikipedia.org

Reduction to Amines: This is the most common transformation. Catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel is highly effective. wikipedia.org Chemical reduction using metals in acidic media (e.g., Fe, Sn, or Zn in HCl) is also a standard method. wikipedia.orgoneonta.edu This would yield Methyl 5-amino-2-fluoro-4-hydroxybenzoate.

Partial Reduction to Hydroxylamines: Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632). Reagents like zinc dust in aqueous ammonium (B1175870) chloride can achieve this transformation. wikipedia.org

Reduction to Azo and Azoxy Compounds: In basic or neutral media, bimolecular reduction products can be formed. For instance, reducing agents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy compounds. Further reduction can yield azo compounds and eventually hydrazines. wikipedia.org

Mechanisms of Bioreduction of Nitroaromatic Compounds (Chemical Perspective)

The bioreduction of nitroaromatic compounds is a critical process in their metabolism and toxicity. scielo.brresearchgate.net From a chemical standpoint, this process is mediated by nitroreductase enzymes and can proceed through two main pathways. researchgate.netnih.gov

Two-Electron Reduction: This pathway is considered a detoxification route. Oxygen-insensitive nitroreductases catalyze the reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO) and then to a hydroxylamine (Ar-NHOH). nih.govmdpi.com Each step is a two-electron process. The hydroxylamine can then be further converted to the corresponding amine. nih.gov

One-Electron Reduction: In this pathway, flavoenzymes like NADPH: cytochrome P-450 reductase transfer a single electron to the nitroaromatic compound, forming a nitro anion radical (Ar-NO₂⁻). researchgate.netnih.gov In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical. scielo.brresearchgate.net This "redox cycling" can lead to oxidative stress. If the nitro anion radical is not re-oxidized, it can disproportionate or be further reduced to the nitroso and hydroxylamine species. scielo.br

Reactions at the Hydroxyl Group (e.g., Alkylation, Acylation, Etherification)

The phenolic hydroxyl group is nucleophilic and can readily participate in reactions such as alkylation, acylation, and etherification. The acidity of this phenol (B47542) is enhanced by the electron-withdrawing effects of the nitro, fluoro, and ester groups.

Alkylation/Etherification: The most common method for converting the hydroxyl group to an ether is the Williamson ether synthesis. wikipedia.orgkhanacademy.orgyoutube.com This involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com

Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). lew.ro This reaction can compete with C-acylation (a Friedel-Crafts type reaction on the ring), but O-acylation is generally favored under basic or neutral conditions. stackexchange.comresearchgate.net

| Reaction Type | Reagent | Typical Base | Product Functional Group |

|---|---|---|---|

| Alkylation (Etherification) | Alkyl Halide (R'-X) | K₂CO₃, NaH | Ether (-OR') |

| Acylation | Acyl Chloride (R'COCl) | Pyridine | Ester (-OCOR') |

| Acylation | Acid Anhydride ((R'CO)₂O) | Pyridine | Ester (-OCOR') |

Reactions Involving the Fluorine Substituent (e.g., Nucleophilic Aromatic Substitution)

The fluorine atom on the aromatic ring is strongly activated towards nucleophilic aromatic substitution (SₙAr). This high reactivity is due to the presence of the powerful electron-withdrawing nitro group in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov The fluorine atom is an excellent leaving group in SₙAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic. imperial.ac.uk

The SₙAr mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is particularly well-stabilized by the nitro group.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

A wide variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates, providing a powerful method for introducing new functional groups at the C-2 position. researchgate.net

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org This is due to the presence of three electron-withdrawing groups: the nitro group (-NO₂), the fluorine atom (-F), and the methyl ester group (-COOCH₃). fiveable.melibretexts.orgstudymind.co.uk The hydroxyl group (-OH) is an activating, ortho-para directing group by resonance, but its effect is likely overcome by the combined deactivating power of the other three substituents. pressbooks.publibretexts.org

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would require very harsh conditions and are likely to be slow and low-yielding. oneonta.edumsu.edu If a reaction were to occur, the directing effects of the existing substituents would need to be considered. The powerful ortho-para directing effect of the hydroxyl group and the meta-directing effects of the nitro and ester groups would lead to a complex regiochemical outcome. wou.edulibretexts.org

Nucleophilic Reactions of the Aromatic Ring: As discussed in section 6.4, the ring is highly activated for nucleophilic aromatic substitution (SₙAr) at the position of the fluorine atom. rsc.orgscispace.com Due to the strong electron-withdrawing nature of the substituents, the aromatic ring is electron-deficient and generally susceptible to nucleophilic attack. However, the displacement of the fluorine is the most favorable and common nucleophilic reaction for this substrate, as fluorine is a good leaving group in this context and its position is activated by the para-nitro group.

Synthesis of Complex Derivatives with Varied Functionalities

This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of more complex molecules. The strategic placement of fluoro, hydroxyl, nitro, and methyl ester groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile precursor for diverse molecular architectures.

Incorporation into Polymer Backbones

The unique structural features of this compound make it a candidate monomer for the synthesis of specialty polymers. The presence of both a hydroxyl and a methyl ester group allows for its participation in step-growth polymerization reactions, such as polycondensation, to form aromatic polyesters. These polymers are of interest due to their potential for high thermal stability and specific functional properties imparted by the fluoro and nitro substituents.

The polymerization would typically proceed through the reaction of the hydroxyl group of one monomer with the methyl ester group of another, eliminating methanol. This process can be facilitated by catalysts at elevated temperatures. The reactivity of the monomer can be influenced by the electron-withdrawing nature of the nitro and fluoro groups.

Furthermore, the fluoro substituent offers a site for nucleophilic aromatic substitution, which could be exploited for post-polymerization modification or for the synthesis of poly(aryl ether)s. In such a scenario, the phenolic hydroxyl group would first be deprotonated to form a phenoxide, which could then react with an activated aryl halide in a repeating fashion.

Prior to polymerization, the nitro group can be chemically modified, for instance, by reduction to an amine. This transformation would yield a new monomer, methyl 3-amino-2-fluoro-4-hydroxybenzoate, which could then be used in the synthesis of polyamides or polybenzoxazoles, further expanding the range of accessible polymers. The general reactivity of nitrophenols and their derivatives in polymerization reactions suggests that this compound could be a valuable component in materials science.

| Polymer Type | Potential Monomer Derivative | Linkage Type | Potential Polymer Properties |

| Aromatic Polyester | This compound | Ester | High thermal stability, specific optical properties |

| Polyamide | Methyl 3-amino-2-fluoro-4-hydroxybenzoate | Amide | High strength, thermal resistance |

| Poly(aryl ether) | This compound | Ether | Chemical resistance, thermal stability |

| Polybenzoxazole | 2-amino-3-fluoro-4-hydroxybenzoic acid | Oxazole | High-performance thermal and mechanical properties |

Precursors for Multi-functional Organic Compounds

The diverse functional groups of this compound also position it as a valuable starting material for the synthesis of a wide array of multi-functional organic compounds, particularly bioactive heterocycles. A key initial transformation is often the reduction of the nitro group to an amine, which is a common and well-established reaction in organic synthesis. acs.orgcommonorganicchemistry.comresearchgate.net This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. commonorganicchemistry.com

The resulting ortho-aminophenol derivative, methyl 3-amino-2-fluoro-4-hydroxybenzoate, is a prime precursor for the synthesis of benzoxazoles. acs.orgnih.govijpbs.comchemicalbook.commdpi.com Benzoxazole moieties are present in numerous medicinally important compounds. ijnrd.org The synthesis can proceed through cyclization with various reagents, such as carboxylic acids or their derivatives.

Moreover, the reactivity of the fluoro group via nucleophilic aromatic substitution allows for the introduction of a wide range of other functionalities. epa.govnih.govmdpi.comresearchgate.netnih.gov This reaction is facilitated by the presence of the electron-withdrawing nitro group. By reacting this compound with different nucleophiles (e.g., amines, thiols, alkoxides), a library of derivatives can be generated. These derivatives can then be further modified, for example, by reducing the nitro group and cyclizing to form various heterocyclic systems. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. chemcess.com This multi-faceted reactivity makes this compound a versatile platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

| Starting Material | Key Transformation | Intermediate | Potential Final Product Class |

| This compound | Nitro group reduction | Methyl 3-amino-2-fluoro-4-hydroxybenzoate | Benzoxazoles |

| This compound | Nucleophilic aromatic substitution | Various substituted nitrobenzoates | Diverse functionalized aromatics |

| This compound | Ester hydrolysis | 2-fluoro-4-hydroxy-5-nitrobenzoic acid | Amides, esters, other acid derivatives |

| Methyl 3-amino-2-fluoro-4-hydroxybenzoate | Cyclization with a carbonyl source | --- | Benzoxazole derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a fluorinated benzoate precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Esterification via methanol in the presence of a catalyst (e.g., H₂SO₄) follows. Yield optimization requires precise temperature control and stoichiometric ratios, as nitro groups are sensitive to over-nitration and decomposition .

Q. How can recrystallization be optimized for purifying this compound?

- Methodological Answer : Recrystallization in polar aprotic solvents (e.g., ethyl acetate or DMSO) is effective due to the compound’s moderate solubility. Slow cooling of a saturated solution at 50–60°C enhances crystal formation. Solvent polarity must balance solubility and purity, avoiding protic solvents that may hydrolyze the ester group. Post-crystallization analysis via HPLC or NMR ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing substituent positions in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine’s deshielding effect, nitro group splitting patterns).

- FT-IR : Confirms ester carbonyl (∼1700 cm⁻¹) and nitro (∼1520 cm⁻¹) groups.

- X-ray crystallography (if crystals are obtainable): Provides definitive structural confirmation using programs like SHELXL for refinement .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro substituents influence electrophilic substitution reactivity?

- Methodological Answer : The nitro group is a strong meta-directing deactivator, while fluorine acts as an ortho/para-directing deactivator. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Experimentally, bromination or nitration reactions under varying conditions (e.g., Br₂/FeBr₃) reveal preferential substitution sites. Contrasting results may arise from steric hindrance or solvent effects .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning and weak diffraction due to nitro group disorder. High-resolution data collection (synchrotron sources) and SHELXD/SHELXE for phase determination improve accuracy. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, while SHELXL refines hydrogen bonding networks involving the hydroxyl group .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amide bond formation).

- Ester hydrolysis : Base-mediated hydrolysis yields the carboxylic acid for further derivatization.

- Fluorine retention : Fluorine’s stability under most conditions preserves its role in enhancing bioavailability in drug candidates .

Q. What strategies mitigate contradictions in reactivity data between computational models and experimental results?

- Methodological Answer :

- Solvent effects : Include solvation models (e.g., COSMO-RS) in DFT calculations to match experimental solvent environments.

- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via LC-MS.

- Cross-validation : Compare results with structurally analogous compounds (e.g., Methyl 2-bromo-5-nitrobenzoate) to identify substituent-specific anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.